molecular formula C8H16O2 B13389898 6-Hydroxy-5-methylheptan-2-one

6-Hydroxy-5-methylheptan-2-one

Cat. No.: B13389898
M. Wt: 144.21 g/mol
InChI Key: JTPMVCMMYOHLGD-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methylheptan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone-alcohol, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-methylheptan-2-one can be achieved through several methods. One common approach involves the aldol condensation of isovaleraldehyde and acetone in the presence of a basic catalyst. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor maintained at a specific temperature, followed by purification through distillation .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-methylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-methylheptan-2-one or 6-methylheptanoic acid.

    Reduction: Formation of 6-hydroxy-5-methylheptanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Hydroxy-5-methylheptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-methylheptan-2-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

6-hydroxy-5-methylheptan-2-one

InChI

InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3

InChI Key

JTPMVCMMYOHLGD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C)C(C)O

Origin of Product

United States

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